2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
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Description
2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
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Mechanism of Action
Benzoxazoles
The benzoxazole moiety is a common structure in many biologically active compounds . It is found in many important synthetic drug molecules and has been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Fluorinated Compounds
The presence of a fluorine atom can significantly alter the properties of a compound, including its reactivity, stability, and interactions with biological targets. Fluorine can enhance the bioavailability and metabolic stability of a drug, and influence its binding to target proteins .
Azetidines
Azetidine ring is a four-membered heterocyclic compound. It is found in many biologically active compounds and drugs. The azetidine ring can be used as a bioisostere for a phenyl ring, and it can improve the metabolic stability of a compound .
Pyridazinones
Pyridazinone is a six-membered heterocyclic compound. It is found in many biologically active compounds and drugs. Pyridazinones have been associated with a wide range of biological activities, including vasodilatory, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
2-[[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-15-3-5-18-17(8-15)23-20(28-18)25-10-13(11-25)12-26-19(27)6-4-16(24-26)14-2-1-7-22-9-14/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUWYFQPUCIFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=CC(=C3)F)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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